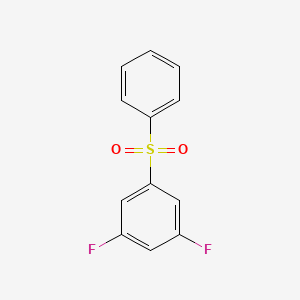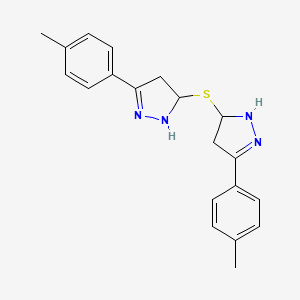![molecular formula C19H17NO2 B12601614 (5,7-Dihydrobenzo[c]acridin-12(6H)-yl)acetic acid CAS No. 879365-54-5](/img/structure/B12601614.png)
(5,7-Dihydrobenzo[c]acridin-12(6H)-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5,7-Dihydrobenzo[c]acridin-12(6H)-yl)acetic acid is a complex organic compound belonging to the acridine family. Acridines are known for their broad range of applications in medicinal chemistry, particularly as antibacterial, antimalarial, and anticancer agents . This compound features a unique structure with fused aromatic rings, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5,7-Dihydrobenzo[c]acridin-12(6H)-yl)acetic acid typically involves multi-component reactions. One common method includes the condensation of aromatic aldehydes, dimedone, and 1-naphthylamine using a catalyst such as poly(4-vinylpyridinum) trinitromethanide . The reaction conditions often require moderate temperatures and can yield high purity products.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of heterogeneous catalysts that can be reused multiple times without significant loss of activity is advantageous for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
(5,7-Dihydrobenzo[c]acridin-12(6H)-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
(5,7-Dihydrobenzo[c]acridin-12(6H)-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antibacterial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (5,7-Dihydrobenzo[c]acridin-12(6H)-yl)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of cellular processes. It may also interact with DNA, causing changes in gene expression and cellular function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,6-Dihydrobenzo[c]acridine: Shares a similar core structure but lacks the acetic acid functional group.
5,6-Dihydrobenzo[c]acridin-1-ol 12-oxide: Contains an additional oxygen atom, altering its chemical properties.
5,6-Dihydrobenzo[c]acridine-7-carboxylic acid: Similar structure with a carboxylic acid group at a different position.
Uniqueness
(5,7-Dihydrobenzo[c]acridin-12(6H)-yl)acetic acid is unique due to its specific functional groups and their positions, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
879365-54-5 |
|---|---|
Molekularformel |
C19H17NO2 |
Molekulargewicht |
291.3 g/mol |
IUPAC-Name |
2-(6,7-dihydro-5H-benzo[c]acridin-12-yl)acetic acid |
InChI |
InChI=1S/C19H17NO2/c21-18(22)12-20-17-8-4-2-6-14(17)11-15-10-9-13-5-1-3-7-16(13)19(15)20/h1-8H,9-12H2,(H,21,22) |
InChI-Schlüssel |
IGNJTUGTKQILCC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=CC=CC=C2C3=C1CC4=CC=CC=C4N3CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


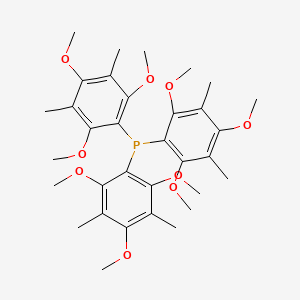
![4-Ethoxy-6-[4-(trifluoromethyl)phenyl]pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12601540.png)
![[3-([1,1'-Biphenyl]-4-yl)azulen-1-yl](phenyl)methanone](/img/structure/B12601542.png)
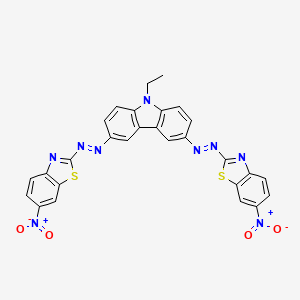

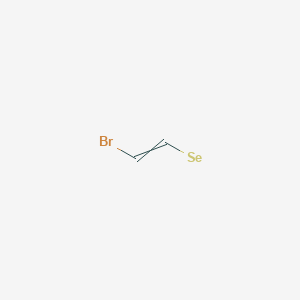


![6-[(3,4-dimethylphenyl)methylsulfanyl]-9H-purin-2-ol](/img/structure/B12601571.png)

![Ethanol, 2-[[5-(phenylmethoxy)-2-pyridinyl]amino]-](/img/structure/B12601578.png)
![6-(4-Fluorophenyl)-2H-thieno[3,2-d][1,3]oxazine-2,4(1H)-dione](/img/structure/B12601582.png)
